2-Bromo-3-methyl-5-nitrobenzoic acid
Overview
Description
2-Bromo-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, methyl, and nitro groups
Scientific Research Applications
2-Bromo-3-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known to be a reactant in the preparation of epz005687, a potent and selective inhibitor of ezh2 .
Mode of Action
It’s known that brominated benzylic compounds can undergo free radical reactions . In such reactions, a bromine atom is typically added to the benzylic position, which can be resonance stabilized . This process involves the formation of a radical intermediate, which can further react with other molecules .
Biochemical Pathways
Brominated benzylic compounds are known to participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the molecule, potentially affecting various biochemical pathways.
Result of Action
As a reactant in the preparation of epz005687, it may contribute to the inhibition of ezh2, a histone-lysine n-methyltransferase enzyme . This enzyme is involved in gene expression and its inhibition can have significant effects on cellular function .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3-methyl-5-nitrobenzoic acid are largely influenced by the presence of the nitro group and the bromo group. The nitro group is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds . The bromo group, on the other hand, can participate in free radical reactions .
Cellular Effects
For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. The bromo group can participate in free radical reactions . The nitro group can participate in a variety of reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-bromo-3-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-3-methyl-5-nitrobenzoic acid.
Oxidation: Formation of 2-bromo-3-carboxy-5-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the methyl group.
3-Methyl-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
2-Bromo-3-methyl-5-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSNSIDIZKPPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614332 | |
Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631911-95-0 | |
Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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